Low Viscosity Profile Enables Higher Filler Loading and Improved Processability
1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane exhibits a significantly lower viscosity compared to conventional epoxy resin precursors and alternative reactive diluents, directly improving formulation flow and enabling higher filler loading. Commercial grades such as HELOXY Modifier 107 and EPOTEC RD-111 show viscosity ranges of 55–75 cP and 60–90 cP at 25°C, respectively, whereas standard Bisphenol A diglycidyl ether (DGEBA) resins typically exhibit viscosities in the range of 4,000–15,000 cP at 25°C [1][2]. This 50–250× reduction in viscosity allows the compound to be used as an efficient reactive diluent that does not compromise the cured network density.
| Evidence Dimension | Viscosity at 25°C |
|---|---|
| Target Compound Data | 55–75 cP (HELOXY Modifier 107) or 60–90 cP (EPOTEC RD-111) |
| Comparator Or Baseline | Bisphenol A diglycidyl ether (DGEBA) resin: 4,000–15,000 cP |
| Quantified Difference | 50–250× lower viscosity for the target compound |
| Conditions | Measured at 25°C per ASTM D2196 |
Why This Matters
The dramatically lower viscosity allows formulators to reduce or eliminate volatile organic solvents, achieve higher filler loadings, and improve substrate wetting without sacrificing mechanical properties.
- [1] TRiiSO. HELOXY Modifier 107 Physical Properties. View Source
- [2] TRiiSO. Epotec RD-111 Technical Datasheet. View Source
